BenchChemオンラインストアへようこそ!

Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone

synthetic intermediate characterization HPLC-MS purity analysis Saterinone impurity profiling

Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone (CAS 102670-32-6; molecular formula C₂₃H₃₀N₂O₄; molecular weight 398.5 g/mol) is a substituted phenylpiperazinyl-propanol that serves as the penultimate synthetic intermediate in the preparation of Saterinone (BDF 8634), a dual-action phosphodiesterase III (PDE3) inhibitor and α₁-adrenoceptor antagonist historically investigated for acute decompensated heart failure. The compound is formally designated as 1-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-2-one and is commercially supplied as a research-grade building block by multiple vendors including BOC Sciences (Cat.

Molecular Formula C23H30N2O4
Molecular Weight 398.5 g/mol
Cat. No. B15295178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone
Molecular FormulaC23H30N2O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O
InChIInChI=1S/C23H30N2O4/c1-18(26)15-19-7-9-21(10-8-19)29-17-20(27)16-24-11-13-25(14-12-24)22-5-3-4-6-23(22)28-2/h3-10,20,27H,11-17H2,1-2H3
InChIKeyOKRNUWBNGKNNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone: Structural Identity and Procurement Baseline


Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone (CAS 102670-32-6; molecular formula C₂₃H₃₀N₂O₄; molecular weight 398.5 g/mol) is a substituted phenylpiperazinyl-propanol that serves as the penultimate synthetic intermediate in the preparation of Saterinone (BDF 8634), a dual-action phosphodiesterase III (PDE3) inhibitor and α₁-adrenoceptor antagonist historically investigated for acute decompensated heart failure [1]. The compound is formally designated as 1-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-2-one and is commercially supplied as a research-grade building block by multiple vendors including BOC Sciences (Cat. BB066335) and CymitQuimica (Ref. TR-D973040) . The "Des-" nomenclature denotes the absence of the 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile moiety that defines the completed Saterinone structure, making this compound structurally and functionally distinct from both the final drug substance and alternative PDE3 inhibitor intermediates [1].

Why Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone Cannot Be Replaced by Generic Substitution in Saterinone-Directed Synthesis


The synthesis of Saterinone proceeds through a defined, patent-documented multi-step sequence in which each intermediate possesses a unique chemical handle enabling the subsequent transformation [1]. Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone (intermediate VI in the patented route) is the immediate precursor that undergoes condensation with dimethylformamide dimethylacetal followed by cyclization with 2-cyanoacetamide to construct the 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ring system of the final drug substance [1]. Earlier intermediates in the pathway—such as the oxiranylmethyl ether (IV) or the unmethylated phenylpiperazine adduct—lack the complete 1-(2-methoxyphenyl)piperazine-propanol-phenylpropanone scaffold required for the enaminone formation step [1]. Conversely, later-stage intermediates that already bear the pyridone ring (e.g., the dimethylaminobutenone VIII) are chemically differentiated and serve different synthetic purposes [1]. Substituting this intermediate with a structurally similar but functionally distinct phenylpiperazinyl-propanol—such as those described in EP 0167121 with alternative R₁ alkyl or R₂/R₃ aryl substitutions—would alter the reactivity at the propanone terminus and produce an undesired final product rather than Saterinone [2]. Therefore, procurement of the exact CAS 102670-32-6 intermediate is a non-negotiable requirement for faithful reproduction of the patented Saterinone synthesis.

Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone: Comparator-Anchored Quantitative Differentiation Evidence


Molecular Weight Reduction of 76.05 g/mol vs. Saterinone Enables Chromatographic Resolution and Intermediate Quality Control

Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone has a molecular weight of 398.5 g/mol (C₂₃H₃₀N₂O₄) compared to 474.55 g/mol (C₂₇H₃₀N₄O₄) for the final drug substance Saterinone . This 76.05 g/mol mass difference—corresponding to the absent 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile moiety (C₄H₄N₂O, calculated mass 76.03 g/mol)—provides a clear mass spectrometric differentiation window that is exploited in reaction monitoring and purity assessment . The intermediate contains only two nitrogen atoms versus four in Saterinone, resulting in fundamentally different ionization behavior in LC-MS analysis . A direct enantioseparation HPLC method using a Chiralcel OD column has been validated for Saterinone with resolution Rₛ = 2.2 and enantiomeric purity determination exceeding 99%, and analogous chromatographic conditions can resolve the intermediate from the final product based on retention time differences arising from the polarity change upon pyridone ring formation [1].

synthetic intermediate characterization HPLC-MS purity analysis Saterinone impurity profiling

Synthesis Pathway Position: Penultimate Intermediate Status Confers Irreplaceable Chemical Reactivity for Pyridone Ring Cyclization

In the patented synthesis of Saterinone (DE 3424685; EP 0167121; US 4631279; US 4631281), Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone is intermediate (VI)—the penultimate compound before the two-step sequence that constructs the pharmacophoric pyridone ring [1]. The synthesis proceeds as: 4-methoxyphenylacetone (I) → 4-hydroxyphenylacetone (III) → oxiranylmethyl ether (IV) → addition of 1-(2-methoxyphenyl)piperazine (V) → intermediate (VI) [THIS COMPOUND] → condensation with DMF-dimethylacetal (VII) → dimethylaminobutenone (VIII) → cyclization with 2-cyanoacetamide (IX) → Saterinone [1]. The propan-2-one carbonyl of intermediate (VI) is the essential electrophilic handle for the enaminone formation with DMF-dimethylacetal; neither the earlier epoxide intermediate (IV) nor the later dimethylaminobutenone (VIII) can substitute for this role [1]. In the broader class of substituted phenylpiperazinyl-propanols disclosed in EP 0167121, only the specific compound where R₁ = CH₃ (propan-2-one terminus) and R₂ = R₃ = H (unsubstituted central phenyl ring) with a 2-methoxyphenyl piperazine yields Saterinone upon subsequent elaboration [2].

Saterinone total synthesis heterocyclic cyclization process chemistry intermediate

PDE3 Isoenzyme Selectivity: Class-Level Evidence That the Absent Pyridone Moiety Is Critical for High-Affinity PDE3 Inhibition

Saterinone (the completed drug substance incorporating the 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile moiety) inhibits PDE3 with an IC₅₀ of 0.06 μmol/L and demonstrates 323-fold selectivity for PDE3 over PDE isoforms I and II in guinea pig myocardium [1]. The positive inotropic effect of Saterinone in guinea pig papillary muscles occurs with an EC₅₀ of 9.1 μmol/L (concentration range 1–30 μmol/L), and this effect is completely antagonized by carbachol, confirming a cAMP-dependent mechanism mediated through PDE3 inhibition [1]. The compound was more potent than milrinone in increasing force of contraction, though its maximal efficacy was approximately half that of milrinone [1]. The pyridone-carbonitrile moiety of Saterinone is structurally analogous to the bipyridine core of milrinone—a clinically established PDE3 inhibitor—and published SAR indicates that the 3-cyano substituent on the 2-oxo-1,2-dihydropyridine ring is critical for PDE3 binding [2]. Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone lacks this entire pharmacophoric element; therefore, any residual PDE3 inhibitory activity of the intermediate is expected to be substantially attenuated relative to the final drug substance [2].

phosphodiesterase III inhibition PDE3 isoenzyme selectivity Saterinone SAR

Dual Pharmacological Activity of the Completed Drug Substance: Hemodynamic Differentiation of Saterinone vs. Dobutamine and Nitroprusside Informs Intermediate Procurement Strategy

In a head-to-head hemodynamic study in 12 patients with idiopathic congestive cardiomyopathy (NYHA III), Saterinone at peak dose-response increased cardiac index by 102%, stroke volume by 97%, and heart rate by only 6%, while decreasing pulmonary capillary wedge pressure by 46%, right atrial pressure by 51%, systemic vascular resistance by 54%, and pulmonary vascular resistance by 58% [1]. Dobutamine produced comparable effects on cardiac index (+106%) and stroke volume (+87%) but lacked vasodilatory characteristics; nitroprusside was less effective on cardiac index (+66%) and stroke volume (+56%) than Saterinone [1]. Critically, the double product (heart rate × systolic blood pressure, a surrogate for myocardial oxygen consumption) was markedly increased by dobutamine (+28%), unchanged with Saterinone (+2%), and decreased with nitroprusside (−10%), indicating that Saterinone uniquely combines positive inotropy with vasodilation without increasing myocardial oxygen demand [1]. The α₁-adrenoceptor blocking component of Saterinone is attributed to the urapidil-like 2-methoxyphenylpiperazine moiety [2]—a structural element that is fully retained in Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone. However, the PDE3 inhibitory inotropic component requires the completed pyridone-carbonitrile ring that is absent in this intermediate [2].

hemodynamic comparison dual-action PDE3 inhibitor congestive heart failure pharmacotherapy

Pharmacokinetic Profile of Saterinone: Terminal Half-Life of 15.7 Hours Establishes Context for Intermediate Use in ADME Studies

In a pharmacokinetic study of Saterinone administered by intravenous infusion at 1.5 μg/kg/min for 24 hours to 12 male patients with severe chronic heart failure, plasma concentrations declined according to a three-compartment model with half-lives of 4.24 minutes (α-phase), 3 hours (β-phase), and 15.7 hours (terminal phase) [1]. The correlation coefficient between the increase in cardiac index and the logarithms of Saterinone plasma concentrations was r = 0.827 (p = 0.003), and between plasma concentrations and decrease in pulmonary capillary wedge pressure was r = 0.964 (p < 0.001) for the first 12 hours [1]. Saterinone induced maximal increases of 56.6% in cardiac index, 48.9% in stroke volume index, and 28.4% in heart rate, with maximal decreases of 17.3% in mean systemic blood pressure and 39.9% in systemic vascular resistance [1]. These PK/PD parameters establish the quantitative exposure-response relationship for the completed drug substance and provide a reference framework for laboratories using the intermediate to investigate metabolic pathways, synthesize labeled internal standards, or prepare Saterinone for comparative pharmacokinetic profiling [1].

saterinone pharmacokinetics intravenous PDE3 inhibitor chronic heart failure PK/PD

Optimal Procurement and Application Scenarios for Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone


Saterinone Total Synthesis and Process Chemistry Development

This intermediate is procured when laboratories aim to reproduce the patented Saterinone synthesis (DE 3424685 / EP 0167121 / US 4631281) [1]. The compound serves as the penultimate building block for the two-step pyridone ring construction: condensation with DMF-dimethylacetal to form the enaminone, followed by cyclization with 2-cyanoacetamide [1]. Procurement of this specific intermediate (CAS 102670-32-6, MW 398.5) rather than earlier or later intermediates ensures that the synthetic sequence can be executed exactly as described in the original patent literature [1]. Typical procurement scale is 250 mg to 1 g for laboratory-scale synthesis, with pricing from commercial vendors at approximately €1,589 per 250 mg (CymitQuimica, Ref. TR-D973040) .

Saterinone Impurity Profiling and Reference Standard Preparation

As the immediate synthetic precursor to Saterinone, this compound represents a potential process-related impurity in the final drug substance. Analytical laboratories procure this intermediate to establish impurity reference standards for HPLC method development and validation [1]. The 76 g/mol mass difference between the intermediate (398.5 g/mol) and Saterinone (474.55 g/mol) allows for unambiguous MS detection and quantification [1] . An enantioseparation HPLC method using a Chiralcel OD column with methanol eluent at 10°C has been validated for Saterinone (Rₛ = 2.2, enantiomeric purity >99%); this intermediate can serve as a system suitability marker for chromatographic method development [2].

Structure-Activity Relationship Studies of the PDE3 Pharmacophore

The intermediate is utilized in medicinal chemistry programs investigating the contribution of the 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile moiety to PDE3 inhibition [1]. Since Saterinone inhibits PDE3 with an IC₅₀ of 0.06 μmol/L and 323-fold selectivity over PDE I/II, while the intermediate lacks this pharmacophoric element, direct comparison of the intermediate and the completed drug substance in PDE3 activity assays can quantify the contribution of the pyridone-carbonitrile ring to target engagement [1]. The intermediate retains the urapidil-like 2-methoxyphenylpiperazine moiety responsible for α₁-adrenoceptor blockade, enabling parallel assessment of the α₁-blocking pharmacophore independent of PDE3 inhibition .

Stable-Isotope Labeled Internal Standard Synthesis for Saterinone Bioanalysis

Clinical pharmacokinetic studies of Saterinone established a three-compartment model with a terminal half-life of 15.7 hours and concentration-effect correlations of r = 0.827–0.964 [1]. Bioanalytical laboratories requiring stable-isotope labeled (SIL) internal standards for LC-MS/MS quantification of Saterinone in plasma can procure this intermediate as the starting material for incorporation of ¹³C or ²H labels prior to the final two synthetic steps [1]. The approach leverages the intermediate's synthetic accessibility (fewer steric constraints during the earlier steps of the synthesis) to introduce isotopic labels before constructing the pyridone ring, yielding a labeled Saterinone standard that co-elutes with the analyte while providing a distinct mass shift for quantitative analysis [1].

Quote Request

Request a Quote for Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.